molecular formula C9H14IN3O2 B2656460 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide CAS No. 223762-21-8

3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide

Cat. No. B2656460
CAS RN: 223762-21-8
M. Wt: 323.134
InChI Key: VYQYJJLRFOBIIF-UHFFFAOYSA-M
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Description

3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide (MMI) is a chemical compound that has been widely used in scientific research for its potential as an antitumor agent. It is a cationic imidazole derivative with a morpholine-4-carbonyl substituent that has been shown to have promising anticancer activity in vitro and in vivo. In

Scientific Research Applications

Halogen and Hydrogen Bonding Studies

1. Solid-State NMR Studies : A study investigated the halogen and hydrogen bonding capabilities of imidazole- and morpholine-based compounds, including morpholinium iodide, through solid-state NMR spectroscopy. This research provided insights into the structural characterization and understanding of the bonding interactions present in these compounds, which are essential for designing materials with specific properties (Bouchmella et al., 2008).

Catalytic Applications

2. Palladium-catalyzed Aminations : Another study focused on palladium-catalyzed aminations of aryl halides using phosphine-functionalized imidazolium ligands, indicating the potential of these compounds in facilitating complex organic transformations. This research highlights the versatility of imidazolium-based compounds in catalysis, enabling the synthesis of functionalized polymers and other valuable organic products (Shi et al., 2008).

Synthesis and Structural Characterization

3. Synthesis of Imino-oxooctahydroimidazo Compounds : The synthesis of previously inaccessible 1,3-unsubstituted 2-imino-5-oxooctahydroimidazo[4,5-d]-imidazol-1-ium iodides was developed using thioglycolurils, showcasing the chemical versatility and potential applications of these compounds in various fields, such as material science and pharmacology (Baranov et al., 2019).

Molecular Assemblies and Interactions

4. Molecular Assemblies from Imidazolyl-Containing Compounds : Research on the structural characterization of molecular assemblies constructed from imidazolyl-containing haloalkenes and haloalkynes shed light on the competition between halogen and hydrogen bonding. These findings are critical for the design of new materials with tailored properties, demonstrating the importance of these compounds in the development of advanced molecular systems (Bouchmella et al., 2007).

properties

IUPAC Name

(3-methylimidazol-3-ium-1-yl)-morpholin-4-ylmethanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O2.HI/c1-10-2-3-12(8-10)9(13)11-4-6-14-7-5-11;/h2-3,8H,4-7H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQYJJLRFOBIIF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N2CCOCC2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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